Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Catalog No.
S3312560
CAS No.
833-86-3
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

CAS Number

833-86-3

Product Name

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H

InChI Key

AACQWMDCFMYTSE-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

3-(1-Pyrrolidinyl)propiophenone hydrochloride, also known as Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride, is a chemical compound with the molecular formula C13H18ClNOC_{13}H_{18}ClNO and a molecular weight of approximately 239.74 g/mol. This compound is characterized by its solid form, typically appearing as a pink powder, and has a density of 1.051 g/cm³. It exhibits a boiling point of 328.6ºC at 760 mmHg and a flash point of 122.2ºC .

The compound's structure includes a propiophenone moiety attached to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.

Typical of ketones and amines. Notably, it can participate in:

  • Nucleophilic Addition: The carbonyl carbon in the propiophenone structure can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation Reactions: The presence of the pyrrolidine nitrogen allows for acylation reactions, where acyl groups can be introduced to the nitrogen atom.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

The synthesis of 3-(1-Pyrrolidinyl)propiophenone hydrochloride can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of propiophenone with pyrrolidine in the presence of an acid catalyst. This method typically yields high purity and good yields.
    Propiophenone+Pyrrolidine3 1 Pyrrolidinyl propiophenone\text{Propiophenone}+\text{Pyrrolidine}\rightarrow \text{3 1 Pyrrolidinyl propiophenone}
  • Reductive Amination: Another method includes reductive amination where an amine reacts with a ketone in the presence of reducing agents like sodium cyanoborohydride.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yield and purity.

3-(1-Pyrrolidinyl)propiophenone hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It is often used as an intermediate in the synthesis of novel psychoactive substances and pharmaceuticals aimed at treating neurological disorders.
  • Chemical Research: This compound serves as a reference material in analytical chemistry for developing methods to detect similar substances.
  • Forensic Science: Due to its psychoactive properties, it may be analyzed in toxicology studies related to substance abuse.

Interaction studies involving 3-(1-Pyrrolidinyl)propiophenone hydrochloride focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary findings suggest interactions with:

  • Dopamine Receptors: Indicating potential stimulant effects.
  • Serotonin Receptors: Suggesting possible mood-altering properties.

Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications.

Several compounds share structural similarities with 3-(1-Pyrrolidinyl)propiophenone hydrochloride. These include:

  • Propiophenone (CAS No. 93-55-0): A simple ketone without the pyrrolidine moiety; primarily used in organic synthesis.
  • Pyrrolidinopropiophenone (CAS No. 1451-82-7): Similar structure but lacks the hydrochloride salt form; noted for stimulant effects.
  • Naphthylpropanolamine (CAS No. 82657-04-3): A related compound with different pharmacological profiles but similar structural features.
Compound NameCAS NumberKey Features
Propiophenone93-55-0Simple ketone; used in organic synthesis
Pyrrolidinopropiophenone1451-82-7Stimulant effects; lacks hydrochloride form
Naphthylpropanolamine82657-04-3Related structure; different pharmacological profile

The uniqueness of 3-(1-Pyrrolidinyl)propiophenone hydrochloride lies in its specific combination of structural elements that confer distinct biological activities and potential therapeutic applications, setting it apart from these similar compounds.

UNII

763U2A0O5F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

833-86-3

Wikipedia

3-(1-pyrrolidinyl)propiophenone hydrochloride

Dates

Modify: 2024-04-14

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